molecular formula C9H14N4O B2907526 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1894169-62-0

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2907526
CAS No.: 1894169-62-0
M. Wt: 194.238
InChI Key: VNDUVLQHTGEWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1894169-62-0) is a pyrazole derivative with a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the development of multi-target agents against inflammation, cancer, and related pathologies. Scientific studies on closely related pyrazole and imidazo-pyrazole scaffolds have demonstrated that these compounds can exhibit a potent polypharmacology profile, making them valuable for probing complex disease mechanisms . This compound is designed for research applications in biological screening. It has shown significant activity in inhibiting critical cellular pathways, including the p38 MAPK (mitogen-activated protein kinase) signaling pathway . Inhibition of p38MAPK phosphorylation is a promising therapeutic strategy, as this pathway is involved in cellular processes like inflammation, stress response, and cancer progression . Furthermore, derivatives of this chemical scaffold have demonstrated the ability to inhibit reactive oxygen species (ROS) production and human platelet aggregation, which are key elements in thrombosis and tumorigenesis . These multi-faceted activities position this compound as a promising candidate for researchers investigating anti-angiogenic and anti-cancer compounds . The broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives is also being explored in cutting-edge research, such as the development of covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors to overcome drug resistance in cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-13-8(10)7(5-11-13)9(14)12-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDUVLQHTGEWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This one-pot, multi-component reaction is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 5-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide

This analog (CAS: 1505969-56-1, C₈H₁₂N₄O , MW: 180.21 g/mol) differs only in the alkyl group at position 1 (methyl vs. ethyl). Key comparisons include:

  • Steric Effects : The longer ethyl chain may introduce slight steric hindrance, influencing interactions with enzymatic or receptor targets.
  • Synthetic Considerations : Ethylation may require alternative alkylation reagents compared to methylation, though both likely follow similar coupling strategies (e.g., EDCI/HOBt-mediated amidation) .
Comparison with Chloro-Substituted Pyrazole Carboxamides ()

Compounds 3a–3p from feature chloro, cyano, and aryl substituents instead of amino and cyclopropyl groups. For example:

  • 3a (5-chloro, 1-phenyl, N-aryl): Higher molecular weight (403.1 g/mol) and lower solubility due to electron-withdrawing chloro and cyano groups.
  • 3d (5-chloro, 4-fluorophenyl): Polar fluorophenyl substituent may enhance metabolic stability compared to cyclopropyl.

Key Differences :

Property Target Compound 3a () Methyl Analog ()
Position 5 Subst. Amino (electron-donating) Chloro (electron-withdrawing) Amino
Position 1 Subst. Ethyl Phenyl Methyl
N-Substituent Cyclopropyl 4-Cyano-1-phenyl Cyclopropyl
Molecular Weight 194.24 403.1 180.21
Polarity Moderate (amino/carboxamide) Low (chloro/cyano/aryl) Moderate
Impact of Substituents on Physicochemical Properties
  • Amino vs.
  • Cyclopropyl vs. Aryl N-Substituents : The cyclopropyl group offers conformational rigidity and reduced steric bulk compared to aryl groups (e.g., phenyl in 3a ), which might enhance target selectivity in drug design .
  • Ethyl vs. Methyl at Position 1 : Ethyl increases lipophilicity, which could affect pharmacokinetic properties such as absorption and half-life .

Biological Activity

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring an amino group, a carboxamide functional group, and cyclopropyl and ethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : Approximately 182.23 g/mol

Antifungal Activity

Research indicates that this compound exhibits antifungal properties primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for fungal metabolism. This inhibition disrupts the energy production pathways in fungi, making it a promising candidate for antifungal drug development.

Anti-Cryptosporidium Efficacy

A series of studies have demonstrated the compound's effectiveness against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the 5-amino-pyrazole scaffold have shown significant in vitro and in vivo efficacy. For instance, compound BKI 1708 was effective at a dosage of 8 mg/kg in mouse models, exhibiting no observable toxicity at higher doses .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. A derivative demonstrated nanomolar activity against various FGFRs and effectively suppressed the proliferation of cancer cell lines such as NCI-H520 and SNU-16 with IC50_{50} values ranging from 19 to 73 nM . This suggests its potential use in targeted cancer therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to SDH, it alters metabolic pathways critical for fungal survival.
  • Covalent Binding : In anticancer applications, certain derivatives irreversibly bind to FGFRs, effectively inhibiting their function even in the presence of gatekeeper mutations that confer drug resistance .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaBiological ActivityKey Features
4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamideC10_{10}H14_{14}N4_{4}OAntifungalSimilar structure with different functional group positioning
Ethyl 5-amino-1H-pyrazole-4-carboxylateC9_{9}H10_{10}N4_{4}O2_{2}Impurity referenceLacks cyclopropyl group
BKI 1708 (derivative)C10_{10}H14_{14}N4_{4}OAnti-CryptosporidiumEffective at low dosages

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cryptosporidiosis Treatment : In preclinical models, derivatives based on this scaffold demonstrated significant reductions in oocyst shedding and improved survival rates in infected mice .
  • Cancer Cell Proliferation Inhibition : A study involving various cancer cell lines showed that certain derivatives could effectively inhibit cell growth and induce apoptosis through FGFR inhibition .

Q & A

Basic: What are the optimal synthetic routes for 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., ethyl acetoacetate derivatives with hydrazines) followed by functional group modifications. For example:

  • Step 1: Cyclization using ethyl 4,4-diethoxy-3-oxobutanoate and azides under reflux with a base (e.g., K₂CO₃) to form the pyrazole core .
  • Step 2: Amidation with cyclopropylamine under coupling agents like EDCl/HOBt to introduce the N-cyclopropyl group .

Key Variables for Yield Optimization:

VariableImpact on YieldOptimal Condition
TemperatureHigher temps accelerate cyclization but may degrade intermediates80–100°C for cyclization
CatalystUse of DMAP or EDCl improves amidation efficiency10 mol% DMAP in DMF
SolventPolar aprotic solvents (e.g., DMF) enhance reaction homogeneityDMF or THF

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl and ethyl groups). Key signals: cyclopropyl protons (δ 0.5–1.2 ppm), pyrazole NH₂ (δ 5.8–6.2 ppm) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks. Example: Pyrazole-carboxamide derivatives show planar pyrazole rings with intermolecular N–H···O bonds .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Advanced: How does the compound interact with specific enzymes or receptors, and what methodological approaches are used to study these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against targets like cyclooxygenase (COX) or bacterial enzymes. Example: Pyrazole-carboxamides show COX-2 IC₅₀ values of 0.8–2.5 µM via fluorometric assays .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes. The cyclopropyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) for receptor-ligand interactions .

Advanced: How can structural modifications enhance bioactivity, and what are the trade-offs in physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Substituent Effects: Adding electron-withdrawing groups (e.g., –NO₂) to the pyrazole ring increases antibacterial potency but reduces solubility .
    • N-Substitution: Replacing cyclopropyl with bulkier groups (e.g., benzyl) improves receptor affinity but may introduce metabolic instability .

Example Data:

ModificationBioactivity (IC₅₀)Solubility (mg/mL)
N-Cyclopropyl1.2 µM (COX-2)0.8
N-Benzyl0.7 µM (COX-2)0.3
5-NO₂ Derivative0.5 µM (Antibacterial)0.2

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Standardized Assay Protocols: Use validated methods (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Verification: HPLC (≥95% purity) and mass spectrometry to exclude degradation products .
  • Meta-Analysis: Compare data across studies using computational tools (e.g., Bayesian modeling) to identify outliers .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility: Tested in PBS (pH 7.4) and DMSO. Typical solubility: 0.5–1.2 mg/mL in PBS; improves with co-solvents (e.g., 10% DMSO) .
  • Stability:
    • pH Sensitivity: Degrades rapidly at pH < 4 (e.g., gastric conditions).
    • Thermal Stability: Stable at 25°C for 24 hours but degrades at 40°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.